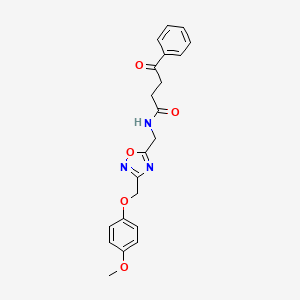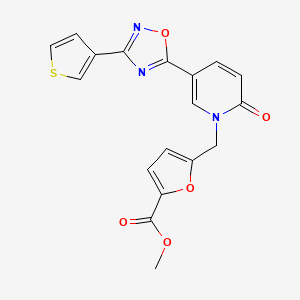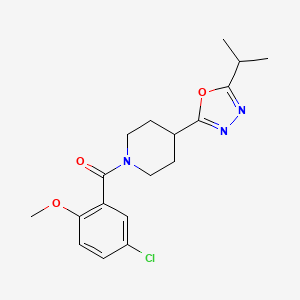![molecular formula C19H15N3O5 B2502600 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide CAS No. 1105244-96-9](/img/structure/B2502600.png)
2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a benzamide group
Mechanism of Action
Target of Action
The compound “2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide” contains a benzo[d][1,3]dioxol-5-yl group . Compounds with this group are often bioactive and found in pesticides and pharmaceuticals .
Mode of Action
Compounds with similar structures have been explored for their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Organoselenium compounds, which have structures similar to the given compound, have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Result of Action
Organoselenium compounds have been found to induce time- and dose-dependent apoptotic cell death in certain types of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The isoxazole ring is then introduced via a cyclization reaction, followed by the formation of the acetamido linkage through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazoles or benzamides.
Scientific Research Applications
2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoic acid
- 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzylamine
Uniqueness
2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from similar compounds .
Properties
IUPAC Name |
2-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c20-19(24)13-3-1-2-4-14(13)21-18(23)9-12-8-16(27-22-12)11-5-6-15-17(7-11)26-10-25-15/h1-8H,9-10H2,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYAJYNMVPBYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)



![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2502526.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)

![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2502537.png)


![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)
